Lupeol caffeate

説明

Chemical Identity and Nomenclature

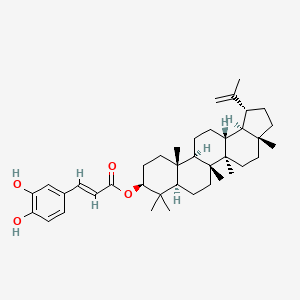

This compound exists as a complex organic molecule with the molecular formula C₃₉H₅₆O₄ and a molecular weight of 588.9 grams per mole. The compound is formally designated under the Chemical Abstracts Service registry number 103917-26-6, which serves as its primary identification number in chemical databases. The systematic chemical name for this compound follows the International Union of Pure and Applied Chemistry nomenclature as [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.

The compound is also recognized by several alternative names within the scientific literature, including caffeoxylupeol, which reflects its structural composition as a caffeic acid ester of lupeol. Additional catalog designations include HY-N3357, AKOS040762003, and various other commercial identifiers used by chemical suppliers. The structural architecture of this compound consists of a lupane-type triterpene backbone esterified with caffeic acid at the 3-position, creating a molecule that combines the structural features of both the triterpene and phenolic acid components.

Table 1: Chemical Identity Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₉H₅₆O₄ | |

| Molecular Weight | 588.9 g/mol | |

| CAS Registry Number | 103917-26-6 | |

| Physical State | Powder | |

| Purity (Commercial) | >98% |

The stereochemical configuration of this compound involves multiple chiral centers within the lupane skeleton, with the caffeic acid moiety attached through an ester linkage at the C-3 position of the triterpene framework. Spectroscopic analysis has confirmed the presence of characteristic features including seven singlet methyl groups, methylene protons, and aromatic protons consistent with the caffeic acid component. The compound displays specific nuclear magnetic resonance spectral characteristics that distinguish it from related triterpene esters, including distinct chemical shifts for the oxymethine proton at the esterification site.

Historical Context and Discovery Timeline

The discovery and characterization of this compound can be traced through a series of phytochemical investigations conducted primarily in the early 21st century. The earliest documented isolation of this compound appears in research publications from 2005, when investigators successfully identified and characterized this compound from the fruits of Bruguiera parviflora, a mangrove species belonging to the Rhizophoraceae family. This initial discovery established the compound as a naturally occurring constituent of mangrove ecosystems and provided the first detailed spectroscopic characterization of its molecular structure.

Subsequent research efforts expanded the known botanical sources of this compound through systematic phytochemical surveys of diverse plant species. Notable among these discoveries was the identification of this compound in the stem bark of Couroupita guianensis, commonly known as the cannonball tree, representing the first report of this compound from the Lecythidaceae family. These investigations, conducted between 2008 and 2013, not only expanded the known distribution of this compound but also provided additional structural confirmation through advanced spectroscopic techniques.

Table 2: Chronological Discovery Timeline of this compound

The historical development of this compound research has been characterized by increasingly sophisticated analytical approaches and expanding biological investigations. Early studies focused primarily on isolation and structural elucidation using traditional chromatographic separation techniques combined with nuclear magnetic resonance spectroscopy and mass spectrometry. The research methodology evolved to incorporate high-resolution spectroscopic techniques and advanced two-dimensional nuclear magnetic resonance experiments, enabling more precise structural assignments and stereochemical determinations.

The compound has been consistently identified through its characteristic spectroscopic signature, including specific nuclear magnetic resonance chemical shifts and coupling patterns that distinguish it from closely related triterpene esters. Research publications have documented the systematic approach to compound identification, typically involving initial extraction with organic solvents, followed by chromatographic purification and comprehensive spectroscopic analysis. The historical record demonstrates a progression from initial discovery to detailed structural characterization and eventually to investigations of biological properties and potential applications.

Database entries for this compound reflect this research timeline, with compound registration in major chemical databases occurring subsequent to initial publication of isolation and characterization studies. The compound has been catalogued in various chemical information systems, including PubChem, ChemSpider, and specialized natural products databases, facilitating broader access to structural and property information for the global research community. This systematic documentation has contributed to the establishment of this compound as a recognized member of the triterpene caffeate ester class of natural products.

特性

分子式 |

C39H56O4 |

|---|---|

分子量 |

588.9 g/mol |

IUPAC名 |

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3/b14-10+/t26-,27+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |

InChIキー |

NIKLINODNHPPMX-HBWVHPEESA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C |

異性体SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C |

正規SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C |

同義語 |

lupeol caffeate |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Structure

Lupeol caffeate is characterized by its unique structure as a caffeoyl ester of lupeol. Its molecular formula is C₂₃H₃₄O₃, and it exhibits significant biological activity due to its ability to modulate various biochemical pathways. The compound's structure has been elucidated through spectroscopic methods, confirming its classification as a triterpene derivative .

Pharmacological Applications

1. Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. Research indicates that it inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, studies have shown that this compound can suppress the expression of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both critical in mediating inflammation . In animal models of arthritis, this compound administration resulted in reduced swelling and pain, showcasing its potential as a therapeutic agent for inflammatory diseases .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Results indicate that this compound exhibits strong free radical scavenging activity, surpassing that of common antioxidants like ascorbic acid at higher concentrations . This property suggests its potential role in mitigating oxidative stress-related diseases.

3. Anticancer Properties

This compound has shown promise in cancer research. It has been reported to inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest. In vitro studies reveal that this compound can downregulate key oncogenic pathways involving nuclear factor kappa B (NFκB) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling . Its efficacy against skin, breast, and prostate cancers has been particularly noted, with animal studies indicating a decrease in tumor burden following treatment with this compound .

4. Bone Health

Recent studies have explored the potential of this compound in promoting bone health by inhibiting osteoclastogenesis. Research involving bone marrow macrophages demonstrated that this compound could significantly reduce the formation of osteoclasts induced by receptor activator of nuclear factor kappa B ligand (RANKL). This suggests its potential application in treating osteoporosis and other bone-related disorders .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Liu et al., 2021 | Anti-inflammatory | This compound reduced COX-2 expression in arthritic models. |

| Beserra et al., 2019 | Antioxidant | Demonstrated superior free radical scavenging compared to ascorbic acid. |

| Sharma et al., 2020 | Anticancer | Induced apoptosis in breast cancer cells via NFκB pathway inhibition. |

| Bachořík & Urban, 2021 | Bone health | Inhibited RANKL-induced osteoclast differentiation significantly. |

準備方法

Plant Material Selection

Primary sources include:

Soxhlet Extraction

Cold Maceration

Table 1: Natural Extraction Yields Across Species

| Plant Source | Solvent | Yield (this compound) | Reference |

|---|---|---|---|

| Ceriops decandra | Ethyl acetate | 0.32% dry weight | |

| Betula papyrifera | Chloroform | 0.18% dry weight |

Semi-Synthetic Preparation from Lupeol

Lupeol serves as a precursor for caffeate esterification, offering higher scalability than natural extraction.

Steglich Esterification

Acid Chloride Method

Table 2: Semi-Synthetic Method Comparison

| Method | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Steglich | DCC/DMAP | 25°C | 24 h | 72% |

| Acid Chloride | Pyridine | 60°C | 12 h | 64% |

Full Chemical Synthesis

De novo synthesis is rare due to lupeol’s complex pentacyclic triterpenoid structure.

Triterpenoid Skeleton Construction

Caffeate Ester Formation

Post-synthetic esterification follows protocols similar to semi-synthetic methods (Section 2.1).

Optimization and Yield Improvement

Reaction Parameter Tuning

Purification Techniques

-

Column Chromatography : Silica gel with hexane:ethyl acetate (7:3) gradient.

-

Recrystallization : Chloroform-isopropyl alcohol (4:1) yields >95% purity.

Analytical Characterization

Spectroscopic Methods

Q & A

Q. How is lupeol caffeate isolated and characterized from natural sources?

this compound is typically isolated via solvent extraction followed by chromatographic techniques. For example, Bruguiera parviflora fruits were extracted with methanol, partitioned into ethyl acetate, and subjected to column chromatography to isolate this compound alongside other triterpenoids . Structural elucidation is achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). X-ray diffraction (XDR) has also been employed to confirm the solid-state structure of lupeol derivatives, ensuring accuracy in stereochemical assignments .

Q. What are the standard protocols for synthesizing this compound in the laboratory?

Synthesis involves esterification of lupeol with caffeic acid. A common method uses coupling agents like N,N'-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reactions are conducted under anhydrous conditions, yielding this compound with high purity (86–96% yields). Post-synthesis purification is performed via recrystallization or preparative HPLC .

Q. What analytical techniques are critical for verifying this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH, temperature, and light conditions are conducted using accelerated degradation protocols. Mass spectrometry (MS) and infrared (IR) spectroscopy are used to identify degradation products and confirm structural integrity .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound’s reported bioactivities across studies?

Contradictions in bioactivity data (e.g., cytotoxic vs. cytoprotective effects) are analyzed through:

- Model specificity : Testing in multiple cell lines or animal models to assess context-dependent effects.

- Dose-response curves : Establishing whether effects are concentration-dependent or biphasic.

- Synergistic assays : Evaluating interactions with other phytochemicals or drugs to identify confounding factors .

Q. What computational tools predict this compound’s molecular targets and pharmacokinetics?

- PASS Online : Predicts biological activities based on structural similarity to known compounds (e.g., antitumor, anti-inflammatory potential) .

- Swiss Target Prediction : Identifies protein targets (e.g., enzymes, receptors) by comparing SMILES data against a ligand-reaction database .

- ADMET Prediction : Tools like ADMETlab 2.0 assess absorption, distribution, metabolism, excretion, and toxicity, guiding experimental prioritization .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in cancer?

- In vitro : Use of apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and mitochondrial membrane potential measurements.

- In vivo : Xenograft models with tumor volume monitoring and immunohistochemical analysis of proliferation markers (e.g., Ki-67).

- Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., PI3K/AKT, NF-κB) .

Q. How can researchers optimize this compound’s bioavailability for preclinical studies?

Strategies include:

- Nanocarrier systems : Liposomal encapsulation or polymeric nanoparticles to enhance solubility and tissue targeting.

- Prodrug modification : Chemical derivatization (e.g., glycosylation) to improve intestinal absorption.

- Co-administration : Combining with bioavailability enhancers like piperine .

Methodological Considerations

Q. How should statistical analysis be structured for this compound’s in vivo efficacy studies?

- Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Ensure sample sizes are calculated via power analysis to detect clinically relevant effect sizes.

- Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Q. What are the best practices for reporting this compound research in manuscripts?

- Reproducibility : Detail extraction/synthesis protocols, solvent ratios, and instrument parameters.

- Data transparency : Include raw datasets or supplementary materials for spectral data (NMR, MS).

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。